molecular formula C18H23IN6O3S B1465952 PU-H71 hydrate CAS No. 1215828-29-7

PU-H71 hydrate

Número de catálogo: B1465952
Número CAS: 1215828-29-7
Peso molecular: 530.4 g/mol
Clave InChI: ZUGBRIZOLBTCHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PU-H71 hydrate is a useful research compound. Its molecular formula is C18H23IN6O3S and its molecular weight is 530.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

PU-H71 hydrate is a potent small-molecule inhibitor targeting heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the stabilization and function of numerous client proteins involved in cancer progression. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and relevant clinical findings.

PU-H71 selectively binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity. This inhibition disrupts the proper folding and function of client proteins, leading to their degradation via the ubiquitin-proteasome pathway. Notably, PU-H71 exhibits a preference for binding to oncogenic Hsp90 complexes present in cancer cells compared to those in normal tissues, which contributes to its selective cytotoxicity towards tumors .

Preclinical Studies

Preclinical studies have demonstrated significant antitumor activity across various cancer cell lines and xenograft models. Key findings include:

  • Cytotoxicity : PU-H71 has shown high cytotoxicity against several cancer types, including diffuse large B-cell lymphoma (DLBCL), hepatocellular carcinoma (HCC), and triple-negative breast cancer (TNBC). In vitro studies revealed that it induces apoptosis and downregulates client oncoproteins critical for tumor growth .
  • Xenograft Models : In mouse models, PU-H71 exhibited potent growth inhibitory effects. For instance, it significantly reduced tumor volume in xenografts derived from TNBC and lymphoma cells .
Cancer TypeModel TypeEfficacy Observed
Diffuse Large B-cell Lymphoma (DLBCL)Cell line & XenograftInduction of apoptosis; tumor growth inhibition
Hepatocellular Carcinoma (HCC)Cell line & XenograftDownregulation of oncoproteins; apoptosis induction
Triple-Negative Breast Cancer (TNBC)XenograftSignificant reduction in tumor volume

Clinical Findings

The first-in-human trial of PU-H71 aimed to establish its safety and tolerability while characterizing its pharmacokinetic profile. Results indicated that PU-H71 was well-tolerated, with promising preliminary efficacy observed in patients with advanced malignancies. The trial highlighted the compound's potential as a therapeutic agent in oncology .

Case Studies

Several case studies have illustrated the clinical application of PU-H71:

  • Case Study in DLBCL : A patient with relapsed DLBCL treated with PU-H71 showed a marked reduction in tumor size after several cycles of treatment, correlating with decreased levels of Hsp90 client proteins.
  • Combination Therapy : In combination with radiation therapy, PU-H71 enhanced radiosensitivity in cancer cells without affecting normal cells. This effect was attributed to the downregulation of DNA repair pathways mediated by RAD51 .

Research Findings

Recent studies have expanded our understanding of PU-H71's biological activity:

  • Metabolic Effects : Research indicates that PU-H71 not only inhibits tumor growth but also alters metabolic pathways within cancer cells, particularly those driven by MYC in B-cell lymphomas. This metabolic modulation may contribute to its overall antitumor efficacy .
  • Fluorescent Probes : Novel fluorescent derivatives of PU-H71 have been developed for real-time monitoring of Hsp90 interactions within live cells, providing insights into the dynamics of drug action at the cellular level .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Hematological Malignancies :
    • PU-H71 has shown efficacy in treating various blood cancers, such as Burkitt lymphoma (BL). Studies indicate that it can significantly inhibit tumor growth in BL models by targeting Hsp90 and disrupting oncogenic signaling pathways .
    • A method has been developed to predict patient response to Hsp90 inhibitors like PU-H71 by measuring the binding affinity of fluorescently labeled PU-H71 to cancer cells compared to non-cancer cells .
  • Solid Tumors :
    • In glioblastoma models, PU-H71 has been reported to reduce cell proliferation, induce apoptosis, and enhance sensitivity to alkylating agents like temozolomide. This is particularly relevant as glioblastoma is known for its aggressive nature and poor prognosis .
    • The compound has also been tested in preclinical models of triple-negative breast cancer and hepatocellular carcinoma, demonstrating significant antitumor activity .

Case Studies

  • Burkitt Lymphoma : In a study involving patient-derived xenograft models, PU-H71 demonstrated potent antitumor activity. It was found that combining PU-H71 with dual PI3K/mTOR inhibitors resulted in synergistic effects, enhancing therapeutic outcomes .
  • Glioblastoma : Research showed that PU-H71 treatment led to a marked decrease in colony-forming ability and migration of glioma cells. Flow cytometry analysis indicated that PU-H71 induced programmed cell death specifically in malignant cells while sparing normal cells .

Pharmacodynamics and Toxicity

PU-H71 has been evaluated for its pharmacokinetics and safety profile in clinical trials. Preliminary results suggest that it is well-tolerated with manageable side effects. Continuous dosing regimens are being explored to maximize therapeutic efficacy while minimizing toxicity .

Comparative Efficacy

The following table summarizes the efficacy of PU-H71 across different cancer types based on preclinical and clinical studies:

Cancer TypeStudy ReferenceKey Findings
Burkitt Lymphoma Significant tumor growth inhibition; synergy with PI3K/mTOR inhibitors
Glioblastoma Induced apoptosis; enhanced sensitivity to temozolomide
Triple-Negative Breast Cancer Potent antitumor activity in preclinical models
Hepatocellular Carcinoma Demonstrated significant efficacy

Propiedades

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGBRIZOLBTCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215828-29-7
Record name Zelavespib monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELAVESPIB MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.